Methyl [(2,4-dihydroxyphenyl)amino](oxo)acetate
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Overview
Description
METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE is an organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methyl ester group, a dihydroxyaniline moiety, and an oxoacetate group. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE typically involves the reaction of 2,4-dihydroxyaniline with methyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The purification process may involve additional steps such as distillation or extraction to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dihydroxyaniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE can be compared with other similar compounds, such as:
METHYL 2-(ALLYLAMINO)BENZOATE: Similar structure but with an allylamino group instead of a dihydroxyaniline moiety.
4-HYDROXY-2-QUINOLONES: Compounds with a quinolone core structure, exhibiting different biological activities.
COUMARIN DERIVATIVES: Compounds with a benzopyranone structure, known for their diverse pharmacological properties.
The uniqueness of METHYL 2-(2,4-DIHYDROXYANILINO)-2-OXOACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9NO5 |
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Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 2-(2,4-dihydroxyanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)8(13)10-6-3-2-5(11)4-7(6)12/h2-4,11-12H,1H3,(H,10,13) |
InChI Key |
NFIYKGPYDCFIQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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